N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid
Description
N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid is a succinamic acid derivative characterized by a 2-ethyl-piperidine substituent attached to the para position of the phenyl ring. The piperidine moiety introduces a heterocyclic amine structure, which may enhance lipophilicity and influence binding interactions with biological targets.
Properties
IUPAC Name |
4-[4-(2-ethylpiperidin-1-yl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-2-14-5-3-4-12-19(14)15-8-6-13(7-9-15)18-16(20)10-11-17(21)22/h6-9,14H,2-5,10-12H2,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVITXLWUZPSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid typically involves the reaction of 4-(2-ethyl-piperidin-1-yl)aniline with succinic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Scientific Research Applications
N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of protein interactions and enzyme activity.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, potentially modulating their activity. The phenyl group and succinamic acid moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Key Research Findings
Substituent Effects on Bioactivity : Electron-withdrawing groups (e.g., sulfonyl, chloro) enhance antitumor and enzyme-inhibitory activities, while bulky groups (e.g., piperidine) may improve target specificity but reduce solubility .
Conformational Flexibility : Anti conformations in the amide segment are common in crystal structures, but steric hindrance from substituents like ethyl-piperidine may enforce unique conformations affecting binding .
Biological Activity
N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, particularly in cancer treatment and antimicrobial research.
Chemical Structure and Properties
The compound features a piperidine ring, a phenyl group, and a succinamic acid moiety, which contribute to its biological properties. The presence of these functional groups allows for interactions with various molecular targets, enhancing its potential therapeutic effects.
| Component | Description |
|---|---|
| Piperidine Ring | Facilitates receptor binding and modulation |
| Phenyl Group | Enhances lipophilicity and binding affinity |
| Succinamic Acid | Provides additional functional sites for interaction |
This compound acts primarily through the modulation of specific molecular pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially leading to:
- Inhibition or activation of signaling pathways : This modulation can result in therapeutic effects relevant to cancer and other diseases.
- Antimicrobial activity : The compound has shown promise in inhibiting bacterial growth, which is critical in the development of new antibiotics.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. The following findings summarize its potential:
- In vitro Studies : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. For example, it inhibited the proliferation of hepatocellular carcinoma cells with an IC50 value indicative of its potency .
- Mechanistic Insights : The compound induces apoptosis in cancer cells by disrupting mitochondrial homeostasis, which is crucial for cell survival .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Bacterial Inhibition : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, although further research is required to elucidate its full spectrum of activity .
Case Studies
- Hepatocellular Carcinoma (HCC) :
- Bacterial Assays :
Research Applications
This compound has diverse applications across several fields:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
- Drug Development : Ongoing research aims to explore its efficacy as a lead compound in developing new anticancer agents and antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
